4,4'-Diamino-[1,1'-biphenyl]-3-carbonitrile
Overview
Description
4,4’-Diamino-[1,1’-biphenyl]-3-carbonitrile is an organic compound with the molecular formula C13H10N2. It is a derivative of biphenyl, featuring two amino groups at the 4 and 4’ positions and a nitrile group at the 3 position. This compound is known for its applications in various fields, including organic synthesis, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diamino-[1,1’-biphenyl]-3-carbonitrile typically involves the following steps:
Nitration: The starting material, biphenyl, undergoes nitration to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron powder or catalytic hydrogenation.
Industrial Production Methods
Industrial production of 4,4’-Diamino-[1,1’-biphenyl]-3-carbonitrile often involves large-scale nitration and reduction processes, followed by cyanation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
4,4’-Diamino-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups or other functional groups using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives, quinones.
Reduction: Primary amines.
Substitution: Amides, alkylated biphenyl derivatives.
Scientific Research Applications
4,4’-Diamino-[1,1’-biphenyl]-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,4’-Diamino-[1,1’-biphenyl]-3-carbonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response, depending on its specific application and context.
Comparison with Similar Compounds
4,4’-Diamino-[1,1’-biphenyl]-3-carbonitrile can be compared with other similar compounds, such as:
4,4’-Diamino-[1,1’-biphenyl]-3,3’-diol: A compound with similar structural features but with hydroxyl groups instead of a nitrile group.
Properties
IUPAC Name |
2-amino-5-(4-aminophenyl)benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-8-11-7-10(3-6-13(11)16)9-1-4-12(15)5-2-9/h1-7H,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUSURSMJOXXAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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